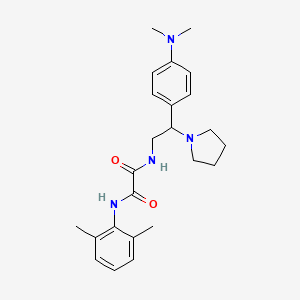

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]-2-pyrrolidin-1-ylethyl]-N'-(2,6-dimethylphenyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H32N4O2/c1-17-8-7-9-18(2)22(17)26-24(30)23(29)25-16-21(28-14-5-6-15-28)19-10-12-20(13-11-19)27(3)4/h7-13,21H,5-6,14-16H2,1-4H3,(H,25,29)(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKGNXVNZRMONIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(2,6-dimethylphenyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C20H30N4O2

- Molecular Weight : Approximately 362.48 g/mol

- Structural Features : The compound includes a dimethylamino group, a pyrrolidine ring, and an oxalamide moiety, which contribute to its pharmacological properties.

Biological Activity Overview

Preliminary studies indicate that this compound may exhibit various biological activities:

- Analgesic Properties : Potential applications in pain relief have been suggested based on initial assessments of its interaction with pain pathways.

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models.

Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent. Research is ongoing to elucidate how it interacts with specific biological targets such as receptors or enzymes. Interaction studies are vital for determining the compound's efficacy and safety profile.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of related compounds within the same class. Here are notable findings:

| Study Reference | Compound Studied | Key Findings |

|---|---|---|

| N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide | Exhibited analgesic and anti-inflammatory activities in preclinical models. | |

| N1-(2-(4-(dimethylamino)phenyl)-2-(pyrrolidin-1-yl)ethyl)-N2-phenyloxalamide | Demonstrated significant interaction with pain receptors, indicating potential for pain management therapies. |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route may include:

- Formation of the pyrrolidine ring.

- Introduction of the dimethylamino group.

- Coupling with the oxalamide moiety.

Each step requires careful optimization to ensure high yield and purity of the final product.

Future Directions

Further research is necessary to fully understand the pharmacodynamics and pharmacokinetics of this compound. Investigations should focus on:

- In Vivo Studies : To assess therapeutic efficacy in animal models.

- Mechanistic Studies : To clarify interactions with biological targets.

- Safety Assessments : To evaluate potential side effects and toxicity profiles.

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence references three structurally distinct compounds (m, n, and o) from Pharmacopeial Forum (2017) . These share a 2,6-dimethylphenoxy group but differ significantly in core structure and functional groups (e.g., tetrahydropyrimidin-1(2H)-yl butanamide backbones). Below is a comparative analysis:

Structural Differences

Functional Implications

Solubility and Bioavailability: The target compound’s pyrrolidine and dimethylamino groups may enhance water solubility compared to the more lipophilic diphenylhexane backbone of compounds m, n, and o . The oxalamide core in the target compound could improve metabolic stability relative to the tetrahydropyrimidin-1(2H)-yl group in the evidence compounds, which may undergo ring-opening reactions.

Receptor Binding :

- The 2,6-dimethylphenyl group (common in both the target and evidence compounds) is often associated with σ-receptor or opioid receptor affinity. However, the absence of a diphenylhexane moiety in the target compound suggests divergent binding profiles.

Synthetic Complexity :

- The evidence compounds require multi-step synthesis due to stereochemical complexity (e.g., 4-hydroxy and multiple chiral centers) , whereas the target compound’s synthesis might focus on optimizing pyrrolidine substitution patterns.

Limitations and Unresolved Questions

- Data Gaps : Pharmacokinetic parameters (e.g., IC₅₀, LogP) and in vivo efficacy data are unavailable for the target compound.

Recommendations for Further Research

Explore analogs with modified pyrrolidine substituents (e.g., piperidine or morpholine) to assess SAR (structure-activity relationships).

Conduct comparative studies with clinically used oxalamides (e.g., antiarrhythmics or antipsychotics) for functional benchmarking.

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Oxalamides

| Compound Modification | IC (μM) | Target Protein | Reference |

|---|---|---|---|

| Pyrrolidine substituent | 0.45 | RSK2 | |

| Morpholine substituent | 1.20 | RSK2 | |

| 4-Fluorophenyl variant | 0.78 | EGFR |

Q. Table 2: Stability Under Accelerated Conditions

| Condition (40°C/75% RH) | Degradation (%) | Major Degradant |

|---|---|---|

| 1 week | 5% | Oxalic acid |

| 4 weeks | 22% | N-demethylated product |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.